(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal
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Overview
Description
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydroisobenzofuran ring, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal typically involves multiple steps, including the formation of the dihydroisobenzofuran ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Dihydroisobenzofuran Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Functionalization: Introduction of the dimethoxy and methyl groups through various organic reactions such as alkylation or methylation.
Aldehyde Formation: The final step involves the formation of the aldehyde group, which can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the methoxy groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The biological activity of the dihydroisobenzofuran ring suggests potential applications in drug discovery and development. This compound may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on modifying the structure to enhance its efficacy and reduce toxicity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal would depend on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The dihydroisobenzofuran ring may play a crucial role in binding to the target and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(E)-6-(4,6-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal: A similar compound with a different substitution pattern.
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enol: A related compound with an alcohol group instead of an aldehyde.
Uniqueness
The uniqueness of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal lies in its specific substitution pattern and the presence of both the dihydroisobenzofuran ring and the aldehyde group. This combination of features may confer unique biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22O5 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enal |
InChI |
InChI=1S/C18H22O5/c1-11(6-5-9-19)7-8-13-16(21-3)12(2)14-10-23-18(20)15(14)17(13)22-4/h7,9H,5-6,8,10H2,1-4H3/b11-7+ |
InChI Key |
DCAOLJVHDZWXDX-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC=O)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC=O)OC |
Origin of Product |
United States |
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